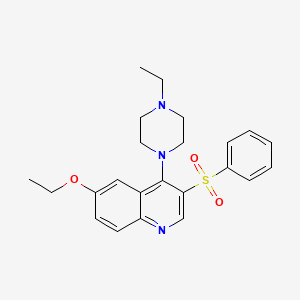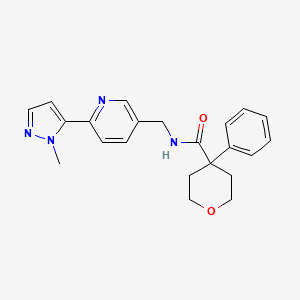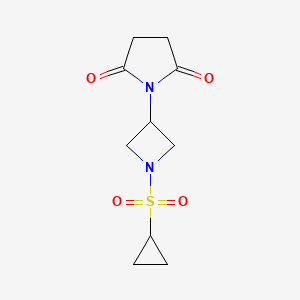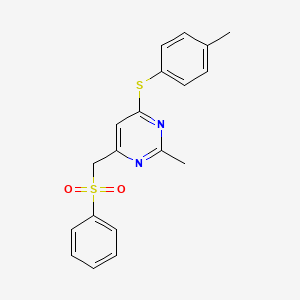
4-(tert-butyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(tert-butyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a tert-butyl group, a pyridinyl group, an oxadiazolyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky, hydrophobic group, while the pyridinyl and oxadiazolyl groups are aromatic heterocycles that can participate in pi-pi stacking interactions. The benzamide group can form hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the pyridinyl group might undergo electrophilic substitution, while the amide group might be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tert-butyl group might increase its hydrophobicity, while the pyridinyl and oxadiazolyl groups might contribute to its aromaticity .Applications De Recherche Scientifique
Synthesis and Material Applications
- Polyamides and Thermal Stability : Research on derivatives similar to the queried compound focuses on synthesizing polyamides with enhanced thermal stability and solubility. For example, the synthesis of polyamides incorporating tert-butyl groups showed significant improvements in thermal stability, with glass transition temperatures exceeding 200°C and weight loss temperatures in nitrogen or air above 480°C, indicating their potential for high-performance material applications (Hsiao et al., 2000).
Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Derivatives of oxadiazoles, particularly those including pyridine and tert-butyl groups, have been studied for their use as hole-blocking materials in OLEDs. The synthesis of specific bis(1,3,4-oxadiazole) systems has demonstrated potential in improving the efficiency of light-emitting diodes, indicating the value of oxadiazole derivatives in electronic applications (Wang et al., 2001).
Drug Discovery and Biological Activity
- Antitumor Activity : Some research has focused on the synthesis of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, exploring their potential antitumor activity. Studies have shown that certain derivatives exhibit promising potency against a panel of cell lines, highlighting the potential therapeutic applications of such compounds (Maftei et al., 2016).
Pharmacological Research
- RET Kinase Inhibitors for Cancer Therapy : The discovery and synthesis of novel RET kinase inhibitors for cancer therapy have also been reported. Specific benzamide derivatives containing substituted heteroaryl rings, including oxadiazole, have demonstrated moderate to high potency in kinase assays and inhibited cell proliferation driven by RET mutations, underlining their potential as lead compounds in cancer treatment (Han et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)14-6-4-12(5-7-14)15(23)20-17-22-21-16(24-17)13-8-10-19-11-9-13/h4-11H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQZWGRLWEKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2441298.png)
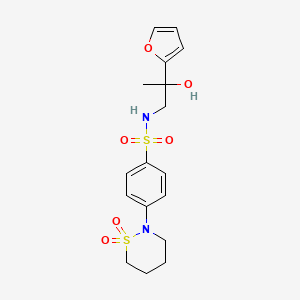
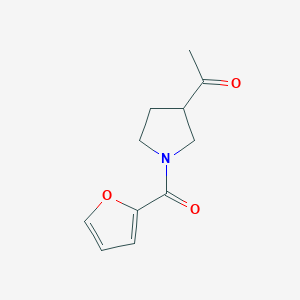
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenoxyphenyl)methanone](/img/structure/B2441301.png)
![2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2441303.png)
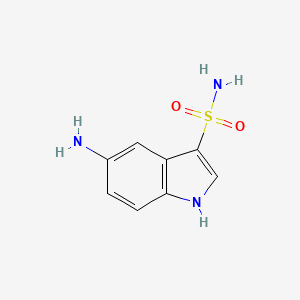
![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441307.png)
